![molecular formula C18H15NO5 B2653894 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde CAS No. 847241-93-4](/img/structure/B2653894.png)
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, also known as DIMBOA aldehyde, is a natural compound found in several plant species. It has been studied for its potential applications in various fields, including agriculture, medicine, and biochemistry.
Applications De Recherche Scientifique
Catalytic Applications
The study by Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of incorporating such compounds into catalytic systems for improved oxidation reactions, showcasing the substance's relevance in catalysis and material science (Ghorbanloo & Alamooti, 2017).
Enzymatic Asymmetric Synthesis
Kühl et al. (2007) investigated the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase with substrates including 3-methoxybenzaldehyde. This work contributes to understanding the enzymatic processes involving similar aldehydes and their applications in producing enantioselective compounds, which are valuable in pharmaceutical and chemical manufacturing (Kühl et al., 2007).
Synthesis and Characterization of Metal Complexes
Takjoo et al. (2013) synthesized and characterized new compounds using 3-methoxy-2-hydroxybenzaldehyde derivatives, highlighting their potential in the development of novel metal complexes with significant chemical properties. These findings contribute to the broader field of coordination chemistry and the exploration of new materials with potential applications ranging from catalysis to material science (Takjoo et al., 2013).
Reaction Mechanisms and Chemical Synthesis
Kokubo et al. (1999) explored the reactions of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, providing insights into the cleavage of the aldehyde C-H bond using a rhodium catalyst system. This research sheds light on the complex mechanisms involved in chemical synthesis and the role of specific aldehydes in facilitating these reactions, offering valuable information for synthetic chemistry applications (Kokubo et al., 1999).
Antimicrobial and Antioxidant Properties
Syafni, Putra, and Arbain (2012) isolated compounds from the fern Trichomanes chinense L. that showed significant antioxidant and antimicrobial activities. While not directly related to 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, this research underscores the importance of exploring the biological activities of related compounds for potential applications in healthcare and medicine (Syafni, Putra, & Arbain, 2012).
Propriétés
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-15-8-4-5-12(11-20)16(15)24-10-9-19-17(21)13-6-2-3-7-14(13)18(19)22/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSOQBFWPNTWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

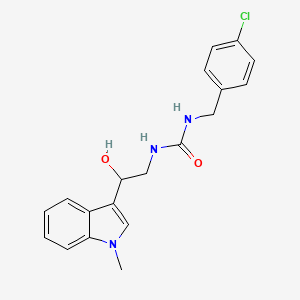
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
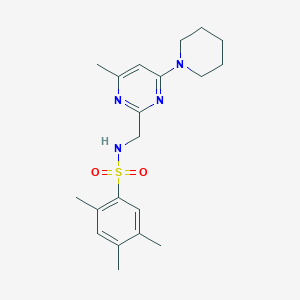

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)
![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)

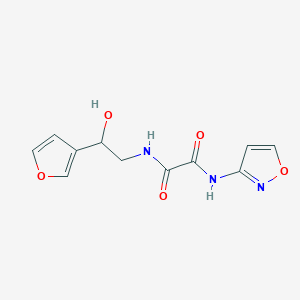
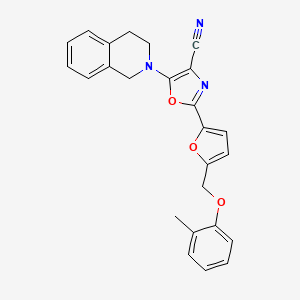
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)

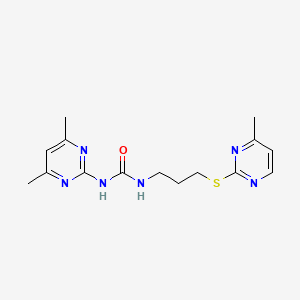
![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)